molecular formula C7H11ClFNO2 B2643830 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2402829-94-9

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2643830
CAS No.: 2402829-94-9
M. Wt: 195.62
InChI Key: ABIAANGIUSNZHV-UHFFFAOYSA-N
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Description

5-Fluoro-3-azabicyclo[311]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H10FNO2·HCl It is a bicyclic compound that contains a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.1]heptane core. This can be achieved through a series of cyclization reactions.

    Introduction of the fluorine atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride: Lacks the fluorine atom, which may affect its binding properties and reactivity.

    5-Chloro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

Uniqueness

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,5(10)11)3-9-4-7;/h9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIAANGIUSNZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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